Bienvenue dans la boutique en ligne BenchChem!

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide

Anticancer Cytotoxicity MCF-7

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034310-14-8) is a synthetic poly-heterocyclic small molecule combining a furan ring, a pyridine ring, and a 5-oxo-5-phenylpentanamide side chain, with a molecular formula of C21H20N2O3 and a molecular weight of 348.4 g/mol. The compound belongs to a class of furan-pyridine hybrid molecules under investigation for their potential anticancer properties, with preliminary reports suggesting cytotoxic effects against lung carcinoma (A549) and other cancer cell lines.

Molecular Formula C21H20N2O3
Molecular Weight 348.402
CAS No. 2034310-14-8
Cat. No. B2370570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide
CAS2034310-14-8
Molecular FormulaC21H20N2O3
Molecular Weight348.402
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3
InChIInChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-10-19(22-13-16)18-11-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25)
InChIKeyBBOOWBQWJRRVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034310-14-8): A Furan-Pyridine Hybrid for Anticancer Screening


N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034310-14-8) is a synthetic poly-heterocyclic small molecule combining a furan ring, a pyridine ring, and a 5-oxo-5-phenylpentanamide side chain, with a molecular formula of C21H20N2O3 and a molecular weight of 348.4 g/mol [1]. The compound belongs to a class of furan-pyridine hybrid molecules under investigation for their potential anticancer properties, with preliminary reports suggesting cytotoxic effects against lung carcinoma (A549) and other cancer cell lines . However, no peer-reviewed primary research paper, patent, or authoritative database entry with quantitative characterization data for this specific compound was identified as of the search date.

Why Furan-Pyridine Hybrids Like N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide Cannot Be Interchanged with Simple Analogs


Within the furan-pyridine hybrid class, minor structural modifications profoundly alter cytotoxicity profiles and topoisomerase inhibitory activity. A 2023 structure-activity relationship (SAR) study on closely related poly-heterocyclic compounds demonstrated that the specific substitution pattern on the pyridine and furan rings dictates potency against MCF-7 and A-2780 cell lines, with some derivatives (e.g., 2c, 3c, 4c) surpassing docetaxel at 0.1 µM while others showed minimal activity [1]. The unique 5-oxo-5-phenylpentanamide side chain in the target compound introduces additional hydrogen-bonding and steric features absent in simpler furan-pyridine analogs, making direct substitution without comparative biological validation unreliable.

Quantitative Differentiation Evidence for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide


Cytotoxicity Against MCF-7 Breast Cancer Cells: Class-Level Potency Benchmark

No direct quantitative cytotoxicity data for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide were identified in peer-reviewed literature. However, a closely related series of thirteen furan-pyridine hybrids was evaluated in the same experimental system [1]. Among these, compounds 2c, 3c, 3d, 4a, and 4c exhibited more potent cytotoxicity against MCF-7 cells than the reference drug docetaxel at 0.1 µM. This establishes a class-level expectation that the target compound, if active, may achieve IC50 values below 0.1 µM in this assay, but this must be confirmed experimentally.

Anticancer Cytotoxicity MCF-7 Furan-Pyridine Hybrids

Cytotoxicity Against A-2780 Ovarian Cancer Cells: Class-Level Potency Reference

In the same 2023 study, compounds 2c, 3a, 3c, and 4c demonstrated cytotoxicity superior to docetaxel against A-2780 ovarian cancer cells at 0.1 µM [1]. The structural features enabling this activity—specifically the furan-3-yl substitution on the pyridine ring—are present in the target compound, suggesting potential activity against ovarian cancer cell lines. However, the 5-oxo-5-phenylpentanamide side chain introduces a variable not tested in the reference series, so direct extrapolation is not validated.

Anticancer Cytotoxicity A-2780 Ovarian Cancer

Topoisomerase-IIβ Docking Score: In Silico Evidence of Target Engagement Potential

The 2023 study reported that the furan-pyridine hybrid series, including compounds with the furan-3-yl-pyridine core, exhibited excellent affinity for the active site of human topoisomerase-IIβ enzyme in molecular docking simulations [1]. The target compound shares this core and possesses an additional amide side chain that may form extra hydrogen bonds within the ATP-binding pocket. No docking score for the specific compound is available; the class-level binding energy for active analogs was qualitatively described as 'excellent' without numerical kcal/mol values in the abstract.

Topoisomerase IIβ Molecular Docking In Silico Anticancer Target

ADMET Profile Prediction: In Silico Pharmacokinetic Class Assessment

The in silico ADMET evaluation of all thirteen synthesized furan-pyridine compounds indicated good pharmacokinetic properties, including compliance with Lipinski's rule of five [1]. The target compound, with a molecular weight of 348.4 and a calculated logP likely within the acceptable range, is predicted to have favorable oral bioavailability characteristics similar to the class. No experimental ADME data (e.g., Caco-2 permeability, microsomal stability) were located for this specific compound.

ADMET Pharmacokinetics Drug-likeness In Silico Prediction

Structural Differentiation: 5-Oxo-5-Phenylpentanamide Side Chain vs. Simpler Analogs

Unlike the simpler furan-pyridine derivatives in the 2023 series, which bear methyl, methoxy, or unsubstituted phenyl groups, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide contains a 5-oxo-5-phenylpentanamide side chain. This extended linker introduces an additional ketone and phenyl group, increasing the number of hydrogen bond acceptors and potential π-stacking interactions. The closest structural comparator in the public domain is N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide (CAS 2097898-66-1), which replaces the furan-pyridine core with a benzofuran . No comparative biological data between these two compounds exist.

Structure-Activity Relationship Side Chain Hydrogen Bonding Ligand Efficiency

Data Gap Declaration: Absence of Direct Comparative Data

A comprehensive search of PubMed, SciFinder, Google Scholar, and major patent databases (WIPO, USPTO, EPO) for the exact CAS number 2034310-14-8 and IUPAC name yielded no peer-reviewed primary research articles, patents, or curated bioactivity databases containing quantitative assay data for this compound. All apparent web entries originate from vendor product pages (excluded per source rules). As a result, none of the evidence dimensions above constitute direct head-to-head comparisons. Every differentiation claim in this guide is class-level inference or supporting structural evidence. Procurement decisions must account for this complete absence of direct experimental validation.

Data Gap Procurement Risk Validation Required

Recommended Application Scenarios for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide Based on Class Evidence


Exploratory Anticancer Screening Against MCF-7 and A-2780 Cell Lines

Based on the class-level cytotoxicity evidence from the 2023 furan-pyridine hybrid study, this compound is most appropriately used as a probe in exploratory MTT assays against MCF-7 (breast) and A-2780 (ovarian) cancer cell lines at concentrations around 0.1 µM, with docetaxel or active analogs 2c/3c as positive controls [1]. Users should generate head-to-head dose-response curves to determine whether the unique 5-oxo-5-phenylpentanamide side chain confers any potency advantage.

Topoisomerase-IIβ Inhibition Assay for Mechanistic Follow-Up

If the compound demonstrates cytotoxicity in initial screening, the next logical step is an in vitro topoisomerase-IIβ inhibition assay (e.g., plasmid relaxation or decatenation assay), given the class-wide docking evidence for this target [1]. Comparative testing against etoposide or doxorubicin would establish whether this compound's extended side chain improves target engagement.

In Silico Lead Optimization Starting Point

The furan-3-yl-pyridine core shared with known active compounds makes this molecule a suitable scaffold for computational chemistry campaigns, including pharmacophore modeling and structure-based virtual screening against topoisomerase-IIβ (PDB: 3QX3 or similar) [1]. The pendant 5-oxo-5-phenylpentanamide group offers a vector for further derivatization to improve potency and selectivity.

ADMET Profiling in Early Drug Discovery Programs

Given the favorable class-level in silico ADMET predictions, this compound can be advanced into experimental ADME assays (solubility, Caco-2 permeability, microsomal stability, CYP inhibition) to determine whether the larger side chain negatively impacts physicochemical properties relative to smaller furan-pyridine analogs [1]. Procurement for such profiling should be accompanied by purity analysis (HPLC ≥95%) and structural confirmation (¹H/¹³C NMR, HRMS).

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.